molecular formula C12H13ClN2O3 B2994466 2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one CAS No. 1019108-28-1

2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B2994466
CAS No.: 1019108-28-1
M. Wt: 268.7
InChI Key: SZWDPNSPONIKBD-UHFFFAOYSA-N
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Description

2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one is an organic compound that belongs to the class of phthalazines This compound is characterized by the presence of a phthalazine ring substituted with a 2-chloroethyl group and two methoxy groups at the 7 and 8 positions

Properties

IUPAC Name

2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-17-9-4-3-8-7-14-15(6-5-13)12(16)10(8)11(9)18-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWDPNSPONIKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CCCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one typically involves the reaction of 7,8-dimethoxyphthalazine with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and purity. This can involve the use of more efficient catalysts, higher reaction temperatures, and longer reaction times. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phthalazine compounds.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine diones, while reduction can produce phthalazine diols. Substitution reactions can result in a variety of substituted phthalazine derivatives.

Scientific Research Applications

2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloroethylphthalazine: Similar structure but lacks the methoxy groups.

    7,8-dimethoxyphthalazine: Similar structure but lacks the chloroethyl group.

    2-(2-bromoethyl)-7,8-dimethoxyphthalazin-1(2H)-one: Similar structure with a bromoethyl group instead of a chloroethyl group.

Uniqueness

2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one is unique due to the combination of its chloroethyl and methoxy substituents, which confer distinct chemical and biological properties

Biological Activity

2-(2-Chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₄N₂O₃
  • Molecular Weight : 282.29 g/mol
  • CAS Number : 1019108-28-1

The compound features a phthalazine core with two methoxy groups and a chloroethyl substituent, which are critical for its biological activity.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of PARP Enzymes : It has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents .
  • Tubulin Interaction : The compound may also interact with tubulin, affecting microtubule dynamics and potentially leading to cell cycle arrest in cancer cells .
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties, particularly against certain types of cancer cells, although detailed mechanisms remain under investigation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
PARP InhibitionSignificant reduction in cell viability in cancer cell lines
Antitumor PotentialInduction of apoptosis in specific cancer types
Microtubule DisruptionAltered cell cycle progression

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective against breast and ovarian cancer cells, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Mechanistic Insights

Another research effort focused on the mechanistic pathways influenced by this compound. It was found that the induction of apoptosis was linked to the activation of caspase pathways. The study highlighted the role of this compound in enhancing the effects of conventional chemotherapy agents by sensitizing resistant cancer cells .

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